Cycloguanil

概要

説明

シクログアニルは、ジヒドロ葉酸レダクターゼ阻害剤であり、抗マラリア薬プログアニルの代謝産物です。プログアニルの抗マラリア作用の主な原因となります。

準備方法

シクログアニルは、複数段階のプロセスを経て合成することができます。 この中間体は、その後アセトンと縮合してシクログアニルを生成します 。工業生産方法は、反応条件を最適化して収率と純度を最大化することを含む場合があります。

化学反応の分析

シクログアニルは、以下を含むさまざまな化学反応を起こします。

酸化: シクログアニルは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、シクログアニルをその還元型に変換することができます。

置換: シクログアニルは、特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

シクログアニルは、以下を含むいくつかの科学研究への応用があります。

化学: シクログアニルは、ジヒドロ葉酸レダクターゼ阻害剤の研究におけるモデル化合物として使用されています。

生物学: シクログアニルは、ジヒドロ葉酸レダクターゼ阻害剤としての役割から、葉酸代謝に関与する細胞プロセスを研究する上で価値があります。

医学: シクログアニルは、主に抗マラリア研究、特に薬剤耐性マラリア株と戦うために他の薬剤と組み合わせて使用されています.

科学的研究の応用

Antimalarial Activity

Mechanism of Action

Cycloguanil functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in Plasmodium species, the parasites responsible for malaria. By inhibiting DHFR, this compound disrupts nucleotide synthesis, ultimately leading to the death of the parasite .

Combination Therapies

The efficacy of this compound is often enhanced when used in combination with other antimalarial agents, such as atovaquone. The combination therapy known as Malarone® (atovaquone-proguanil) exploits this synergy, providing a robust treatment option against both Plasmodium falciparum and Plasmodium vivax infections .

Clinical Studies

Recent studies have demonstrated that proguanil, through its conversion to this compound, exhibits significant antimalarial activity even in populations with high levels of resistance to other treatments. For example, in Vanuatu, patients with poor metabolizer genotypes (CYP2C19) showed high efficacy from proguanil monotherapy .

Cancer Treatment

Inhibition of Human DHFR

This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit human DHFR. This inhibition disrupts folate metabolism critical for rapidly dividing cancer cells . Research indicates that this compound and its analogues can exhibit potent anticancer activity, making them candidates for further development in cancer chemotherapy .

Case Studies and Research Findings

- In Vitro Studies : this compound has shown promising results in vitro against various cancer cell lines. Its analogues have been reported to have IC50 values below 1 µM, indicating strong inhibitory effects comparable to established chemotherapeutic agents like methotrexate .

- Animal Models : In rat models of leukemia, this compound was found to prolong survival when administered as part of a treatment regimen targeting DHFR .

Antiviral Applications

Recent research has expanded the scope of this compound beyond antimalarial and anticancer applications to include antiviral properties. This compound has been identified as a potential host-directed antiviral agent targeting DHFR in host cells, which could inhibit the replication of viruses such as influenza and respiratory syncytial virus (RSV) .

Comparative Data Table

作用機序

シクログアニルは、マラリア原虫における核酸合成に不可欠な酵素であるジヒドロ葉酸レダクターゼを阻害することでその効果を発揮します。 この酵素を阻害することで、シクログアニルは原虫のDNAとRNAを合成する能力を阻害し、最終的にその死をもたらします 。 含まれる分子標的と経路には、葉酸経路と核酸の合成があります .

類似化合物の比較

シクログアニルは、ピリメタミンやメトトレキサートなどの他のジヒドロ葉酸レダクターゼ阻害剤と構造的に類似しています。シクログアニルは、マラリア原虫に対する特異的な活性においてユニークです。類似の化合物には、以下が含まれます。

ピリメタミン: 抗マラリア治療で使用される別のジヒドロ葉酸レダクターゼ阻害剤です。

メトトレキサート: がん治療で使用されるジヒドロ葉酸レダクターゼ阻害剤です.

類似化合物との比較

Cycloguanil is structurally similar to other dihydrofolate reductase inhibitors, such as pyrimethamine and methotrexate. this compound is unique in its specific activity against the Plasmodium parasite. Similar compounds include:

Pyrimethamine: Another dihydrofolate reductase inhibitor used in antimalarial treatments.

Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy.

生物活性

Cycloguanil, the active metabolite of proguanil, is primarily recognized for its role as a dihydrofolate reductase (DHFR) inhibitor, which has significant implications in both cancer therapy and malaria treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications through a review of recent research findings.

This compound exerts its biological effects primarily by inhibiting DHFR, an enzyme crucial for folate metabolism. This inhibition disrupts nucleotide synthesis, leading to impaired cell proliferation in both cancerous and parasitic cells.

- Dihydrofolate Reductase Inhibition : this compound binds to DHFR with high affinity, effectively blocking the enzyme's activity. This mechanism is critical in the context of cancer therapies where rapid cell division is prevalent .

- Pteridine Reductase Inhibition : Recent studies have also identified this compound as an inhibitor of pteridine reductase (PTR) in Trypanosoma brucei, suggesting additional targets for its action beyond DHFR . The inhibition of PTR can circumvent resistance mechanisms that rely on DHFR mutations.

Anticancer Activity

Recent investigations have demonstrated that this compound and its analogues show promising anticancer properties:

- Target Engagement : this compound analogues were shown to engage DHFR at sub-nanomolar concentrations, indicating potent activity. However, growth impairments in cancer cells were observed only at higher concentrations .

- Metabolite Profiles : The metabolite profiles induced by this compound were found to be similar to those produced by established DHFR inhibitors like methotrexate, suggesting a comparable mechanism of action .

Antimalarial Activity

This compound's role in malaria treatment has been well-documented:

- Proguanil Activation : this compound is formed from proguanil via cytochrome P450 metabolism. This conversion is essential for proguanil's antimalarial efficacy . Studies indicate that proguanil has limited intrinsic activity without this metabolic conversion.

- Synergistic Effects : this compound has been shown to enhance the activity of other antimalarial drugs, such as atovaquone, providing a synergistic effect that can improve treatment outcomes against resistant strains of malaria .

Case Study 1: Cancer Cell Lines

A study involving various cancer cell lines demonstrated that this compound analogues could effectively inhibit cell growth at concentrations that engage DHFR without causing toxicity at lower doses. The use of folinic acid was able to rescue some viability impairments, indicating potential off-target effects or alternative pathways involved in this compound's action .

Case Study 2: Malaria Treatment Efficacy

Clinical trials assessing the efficacy of proguanil and this compound in malaria-endemic regions showed significant antimalarial activity. Notably, patients with genetic variations affecting CYP2C19 enzyme activity exhibited varying responses to proguanil treatment, further emphasizing the importance of metabolic activation to this compound for therapeutic effectiveness .

Data Tables

特性

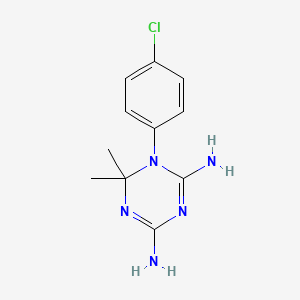

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNFFXRFOJIOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152-53-4 (hydrochloride) | |

| Record name | Cycloguanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022867 | |

| Record name | Cycloguanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-21-2 | |

| Record name | Cycloguanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloguanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloguanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cycloguanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOGUANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RM326WVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cycloguanil inhibits the enzyme dihydrofolate reductase (DHFR) in the malaria parasite Plasmodium falciparum. [, , , ] This enzyme is crucial for the parasite's folate metabolism, which in turn is essential for DNA synthesis and cell division. [, , ]

A: By blocking DHFR, this compound disrupts the synthesis of tetrahydrofolic acid, a coenzyme vital for the synthesis of purines and pyrimidines, the building blocks of DNA. [, ] This ultimately leads to the death of the parasite. [, ] Research has also shown that this compound can impact downstream signaling pathways, such as STAT3 transcriptional activity, further contributing to its antimalarial effects. []

A: While primarily known for its activity against malaria parasites, this compound also demonstrates inhibitory activity against Trypanosoma brucei PTR1 (TbPTR1), the enzyme pteridine reductase. [] This suggests potential as a dual PTR and DHFR inhibitor for treating human African trypanosomiasis. []

ANone: The provided research papers focus primarily on the biological activity and pharmacokinetic properties of this compound. Information regarding its material compatibility and stability under various conditions is not extensively discussed.

ANone: this compound itself doesn't possess catalytic properties. It functions as an enzyme inhibitor rather than a catalyst. It is primarily used for its antimalarial properties due to its inhibitory effect on DHFR.

A: Yes, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed. [, ] These methods help predict the binding affinities of this compound analogs with wild-type and mutant P. falciparum DHFR. [, ] Researchers have used programs like GOLD, FlexX, Glide, and Molegro to analyze and visualize interactions with the DHFR active site. []

A: Molecular docking studies suggest that P. falciparum DHFR exhibits stereoselectivity when binding to R and S enantiomers of this compound analogs. [] this compound analogs with alkyl chain substituents favor binding to the R enantiomer as it minimizes steric hindrance with the Phe58 residue in the DHFR active site. [] Conversely, analogs with phenol chain substituents prefer the S enantiomer, avoiding steric clashes with Leu46 and Met55. []

ANone: The provided scientific research papers primarily focus on characterizing the mechanism of action, resistance patterns, and structure-activity relationships of this compound and its analogs. They do not extensively cover aspects such as SHE regulations, detailed toxicology profiles, drug delivery strategies, environmental impact, or other points mentioned in questions 8-26.

A: Researchers frequently use in vitro drug susceptibility tests, often employing isotopic methods, to assess the efficacy of this compound against Plasmodium falciparum. [, , , , ] These tests involve culturing the parasite in the presence of varying concentrations of this compound and measuring its growth inhibition. [, , , , ] The concentration at which parasite growth is inhibited by 50% (IC50) is often used to compare the drug sensitivity of different parasite isolates. [, , , , ]

A: Yes, the composition of the culture medium can significantly influence the in vitro activity of this compound. [] Studies have demonstrated that standard RPMI medium or RPMI with low concentrations of folate and para-aminobenzoic acid leads to higher IC50 values for this compound compared to folate and para-aminobenzoic acid-free RPMI. [] These findings highlight the importance of carefully controlling for medium composition when performing in vitro drug susceptibility assays.

ANone: While the provided research focuses on specific aspects of this compound's activity and resistance, detailed toxicological data and long-term safety profiles are not extensively discussed.

ANone: The provided research papers predominantly concentrate on the mechanisms of action, resistance patterns, and structure-activity relationships of this compound and its analogs. Information regarding drug delivery, biomarkers, detailed analytical techniques, environmental impact, or other points mentioned in questions 13-26 is limited within these specific research papers.

A: this compound has a history dating back to the mid-20th century, emerging as a key player in antimalarial research. [] Initially, it was observed that the antimalarial activity of the prodrug chloroguanide hydrochloride was largely attributed to its dihydrotriazine metabolite, later identified as this compound. [] This led to the development of this compound pamoate, a poorly water-soluble salt form designed for intramuscular depot administration, to achieve prolonged antimalarial effects. []

A: Research on this compound demonstrates the synergy between various scientific disciplines, including parasitology, pharmacology, medicinal chemistry, and computational chemistry. [, ] Understanding the mechanism of action, resistance mechanisms, and structure-activity relationships through both in vitro and in vivo studies has been crucial in guiding the development of more effective antimalarial therapies. [, ] The identification of this compound as a potential inhibitor of Trypanosoma brucei PTR1 highlights the potential for cross-disciplinary applications in combating other parasitic diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。